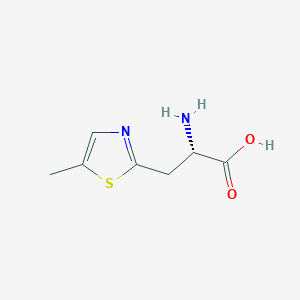![molecular formula C8H12N2O2 B13074543 2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13074543.png)
2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol is an organic compound with the molecular formula C₈H₁₂N₂O₂ It is characterized by the presence of a pyridine ring substituted with an amino group and a methyl group, connected to an ethan-1-ol moiety via an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol typically involves the reaction of 3-amino-4-methylpyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality standards .
化学反応の分析
Types of Reactions
2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(3-Amino-4-methylpyridin-2-yl)oxy]acetaldehyde or 2-[(3-Amino-4-methylpyridin-2-yl)oxy]acetic acid.
Reduction: Formation of 2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethanamine.
Substitution: Formation of 2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethyl chloride or 2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethyl acetate.
科学的研究の応用
2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride: Similar structure but with an amino group instead of an ether linkage.
2-Amino-4-methylpyridine: Lacks the ethan-1-ol moiety.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: More complex structure with additional functional groups.
Uniqueness
2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol is unique due to its combination of a pyridine ring with an amino group and an ether-linked ethan-1-ol moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
特性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
2-(3-amino-4-methylpyridin-2-yl)oxyethanol |
InChI |
InChI=1S/C8H12N2O2/c1-6-2-3-10-8(7(6)9)12-5-4-11/h2-3,11H,4-5,9H2,1H3 |
InChIキー |
QPUVCITWCBGULE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1)OCCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13074466.png)
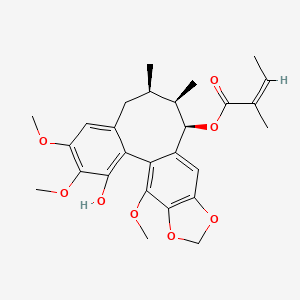

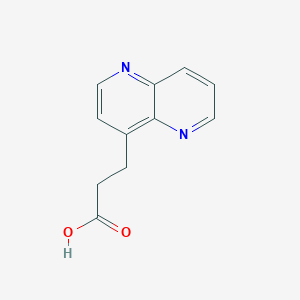
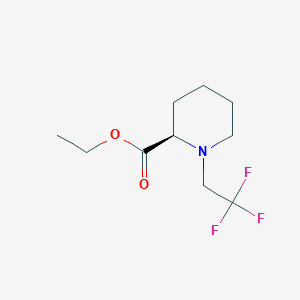

![Cis-1-[(tert-butoxy)carbonyl]piperidine-3,4-dicarboxylicacid](/img/structure/B13074491.png)
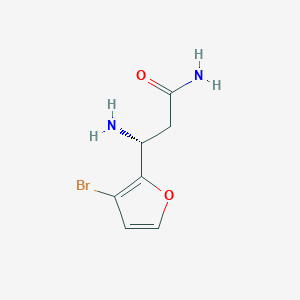
![4-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13074503.png)
![4-[(4-Methylpiperidin-4-yl)methyl]morpholine](/img/structure/B13074505.png)
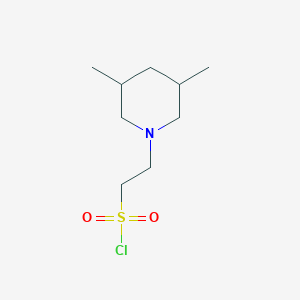
![(15-Acetyloxy-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) benzoate](/img/structure/B13074517.png)
![3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one](/img/structure/B13074535.png)
